

# establishing the absolute configuration of tetrahydro-2H-pyran-3-ylacetic acid

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## Compound of Interest

Compound Name: *tetrahydro-2H-pyran-3-ylacetic acid*

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A definitive guide to establishing the absolute configuration of **tetrahydro-2H-pyran-3-ylacetic acid** is essential for researchers in drug development and stereoselective synthesis. The precise three-dimensional arrangement of atoms in a chiral molecule, its absolute configuration, is critical as enantiomers can exhibit significantly different pharmacological and toxicological properties. This guide provides a comparative overview of the primary analytical techniques used to determine the absolute configuration of the target molecule, supported by experimental data and detailed protocols.

## Comparison of Analytical Methods

The selection of an appropriate method for determining the absolute configuration of **tetrahydro-2H-pyran-3-ylacetic acid** depends on several factors, including the physical state of the sample, the amount of material available, and the required accuracy. The three main techniques—X-ray crystallography, chiroptical spectroscopy (specifically Vibrational Circular Dichroism), and Nuclear Magnetic Resonance (NMR) spectroscopy—each offer distinct advantages and disadvantages.

Method	Principle	Sample Requirements	Typical Timeframe	Advantages	Disadvantages
X-Ray Crystallography	Diffraction of X-rays by a single crystal to determine the three-dimensional arrangement of atoms.[1][2]	High-quality single crystal (0.1-0.5 mm). [1] May require derivatization with a heavy atom.	Days to weeks (including crystallization)	Provides unambiguous determination of the absolute configuration. [1][3]	Crystal growth can be challenging for small, flexible molecules.[1] Requires the sample to be in a crystalline form.
Vibrational Circular Dichroism (VCD)	Differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution.[4][5]	1-10 mg of pure enantiomer dissolved in a suitable solvent (e.g., CDCl <sub>3</sub> , DMSO-d <sub>6</sub> ).[6]	1-3 days (including spectral acquisition and quantum chemical calculations)	Applicable to molecules in solution, providing conformational information. [4][7] Does not require crystallization.[5]	Requires access to a specialized VCD spectrometer and expertise in quantum chemical calculations. [7]

NMR Spectroscopy (Mosher's Method)	Formation of diastereomeric esters with a chiral derivatizing agent (e.g., MTPA) and analysis of the differences in $^1\text{H}$ NMR chemical shifts.[8][9]	~5 mg of the chiral acid and the chiral derivatizing agent.	1-2 days (including derivatization and NMR analysis)	Relatively rapid and uses standard NMR instrumentation.[9] Does not require crystallization	Indirect method that relies on empirical models of conformation. [8] Derivatization may be challenging or may not produce significant chemical shift differences.

## Experimental Protocols

### X-Ray Crystallography

Objective: To obtain the absolute configuration of **tetrahydro-2H-pyran-3-ylacetic acid** by analyzing its single crystal structure.

Methodology:

- Crystallization:
  - Dissolve the enantiomerically pure **tetrahydro-2H-pyran-3-ylacetic acid** in a variety of solvents and solvent mixtures (e.g., ethanol, ethyl acetate, hexane) to screen for crystallization conditions.
  - Employ slow evaporation, vapor diffusion, or cooling crystallization techniques.
  - If the parent acid does not crystallize well, consider forming a salt with a chiral amine or an ester with a molecule containing a heavy atom (e.g., p-bromophenacyl bromide) to facilitate crystallization and enhance anomalous dispersion effects.[2]

- Data Collection:
  - Mount a suitable single crystal on a goniometer head of a single-crystal X-ray diffractometer.
  - Collect diffraction data using a suitable X-ray source (e.g., Cu-K $\alpha$  or Mo-K $\alpha$  radiation).
- Structure Solution and Refinement:
  - Process the diffraction data and solve the crystal structure using direct methods or Patterson methods.
  - Refine the structural model against the experimental data.
- Absolute Configuration Determination:
  - Determine the absolute configuration by analyzing the anomalous scattering effects, typically by calculating the Flack parameter.<sup>[1]</sup> A Flack parameter close to 0 for the correct enantiomer and close to 1 for the inverted structure confirms the assignment.

## Vibrational Circular Dichroism (VCD) Spectroscopy

Objective: To determine the absolute configuration by comparing the experimental VCD spectrum with the theoretically calculated spectrum.

Methodology:

- Sample Preparation:
  - Dissolve approximately 5 mg of the enantiomerically pure **tetrahydro-2H-pyran-3-ylacetic acid** in 200  $\mu$ L of a suitable deuterated solvent (e.g., CDCl<sub>3</sub> or DMSO-d<sub>6</sub>) in an IR-transparent cell.
- Spectral Acquisition:
  - Record the IR and VCD spectra of the sample using a VCD spectrometer.
  - Acquire spectra over a suitable spectral range, typically from 2000 to 1000 cm<sup>-1</sup>.

- Quantum Chemical Calculations:
  - Perform a conformational search for the target molecule using molecular mechanics or semi-empirical methods.
  - For the low-energy conformers, perform geometry optimization and frequency calculations using Density Functional Theory (DFT) at a suitable level of theory (e.g., B3LYP/6-31G(d)).
  - Calculate the IR and VCD spectra for each conformer.
  - Generate a Boltzmann-averaged calculated spectrum based on the relative energies of the conformers.
- Comparison and Assignment:
  - Compare the experimental VCD spectrum with the calculated spectra for both the (R) and (S) enantiomers.
  - The absolute configuration is assigned based on the best match between the experimental and one of the calculated spectra.<sup>[7]</sup>

## NMR Spectroscopy (Modified Mosher's Method)

Objective: To determine the absolute configuration by forming diastereomeric esters and analyzing their <sup>1</sup>H NMR spectra.

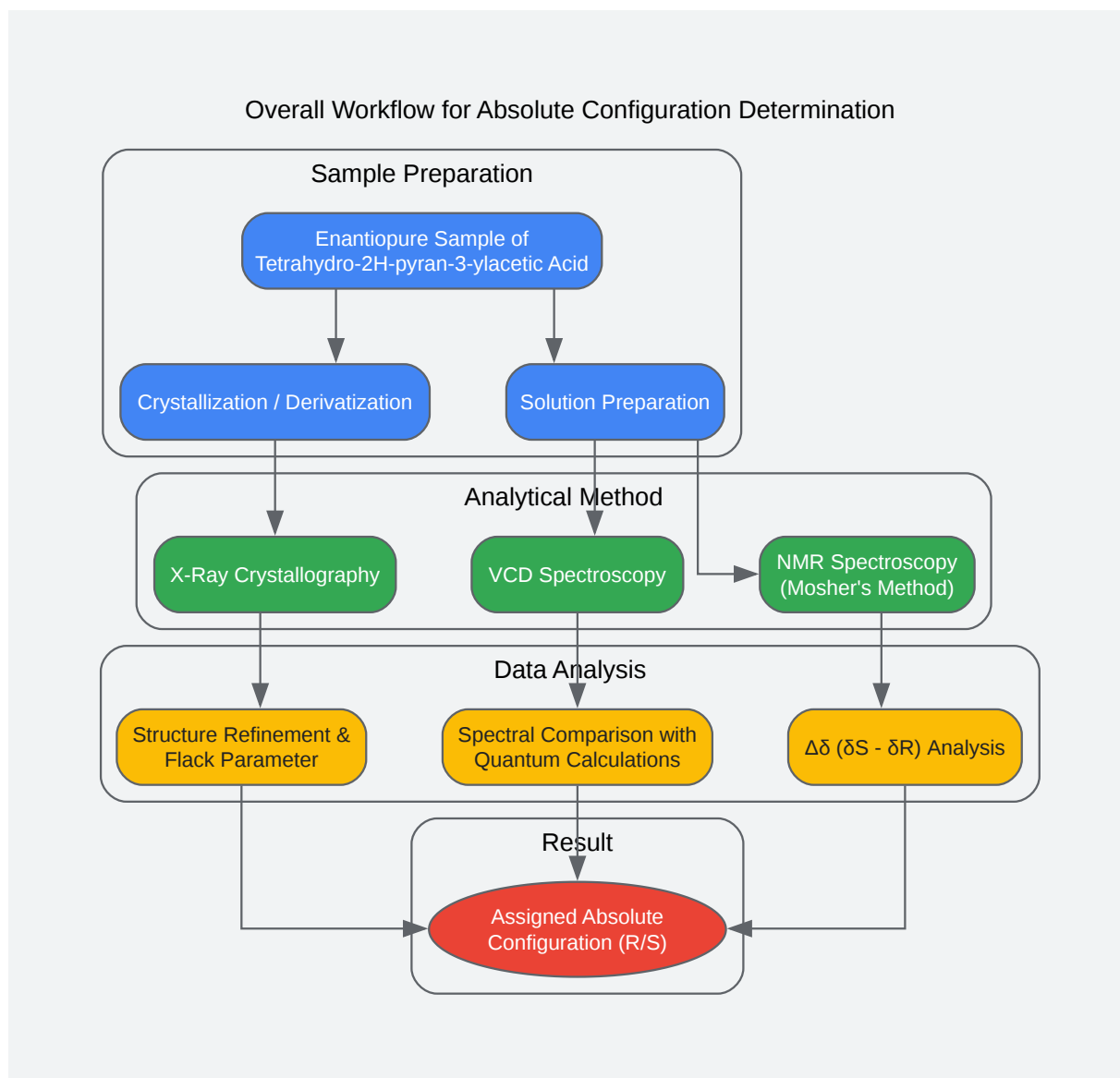
Methodology:

- Derivatization:
  - In two separate reactions, convert the enantiomerically pure **tetrahydro-2H-pyran-3-ylacetic acid** into its methyl ester.
  - React the methyl ester with (R)- and (S)- $\alpha$ -methoxy- $\alpha$ -(trifluoromethyl)phenylacetyl chloride ((R)- and (S)-MTPA-Cl, Mosher's acid chloride) in the presence of a non-chiral base (e.g., pyridine) to form the respective diastereomeric Mosher esters.

- NMR Analysis:
  - Acquire  $^1\text{H}$  NMR spectra for both the (R)-MTPA and (S)-MTPA diastereomers.
  - Assign the proton signals for both diastereomers, focusing on the protons of the tetrahydro-2H-pyran ring and the acetate moiety.
- Data Analysis:
  - Calculate the chemical shift differences ( $\Delta\delta$ ) for corresponding protons in the two diastereomers ( $\Delta\delta = \delta\text{S} - \delta\text{R}$ ).
  - Based on the established Mosher's method model, protons on one side of the MTPA plane will exhibit a positive  $\Delta\delta$ , while those on the other side will have a negative  $\Delta\delta$ .
  - The spatial arrangement of positive and negative  $\Delta\delta$  values allows for the assignment of the absolute configuration at the chiral center.<sup>[8]</sup>

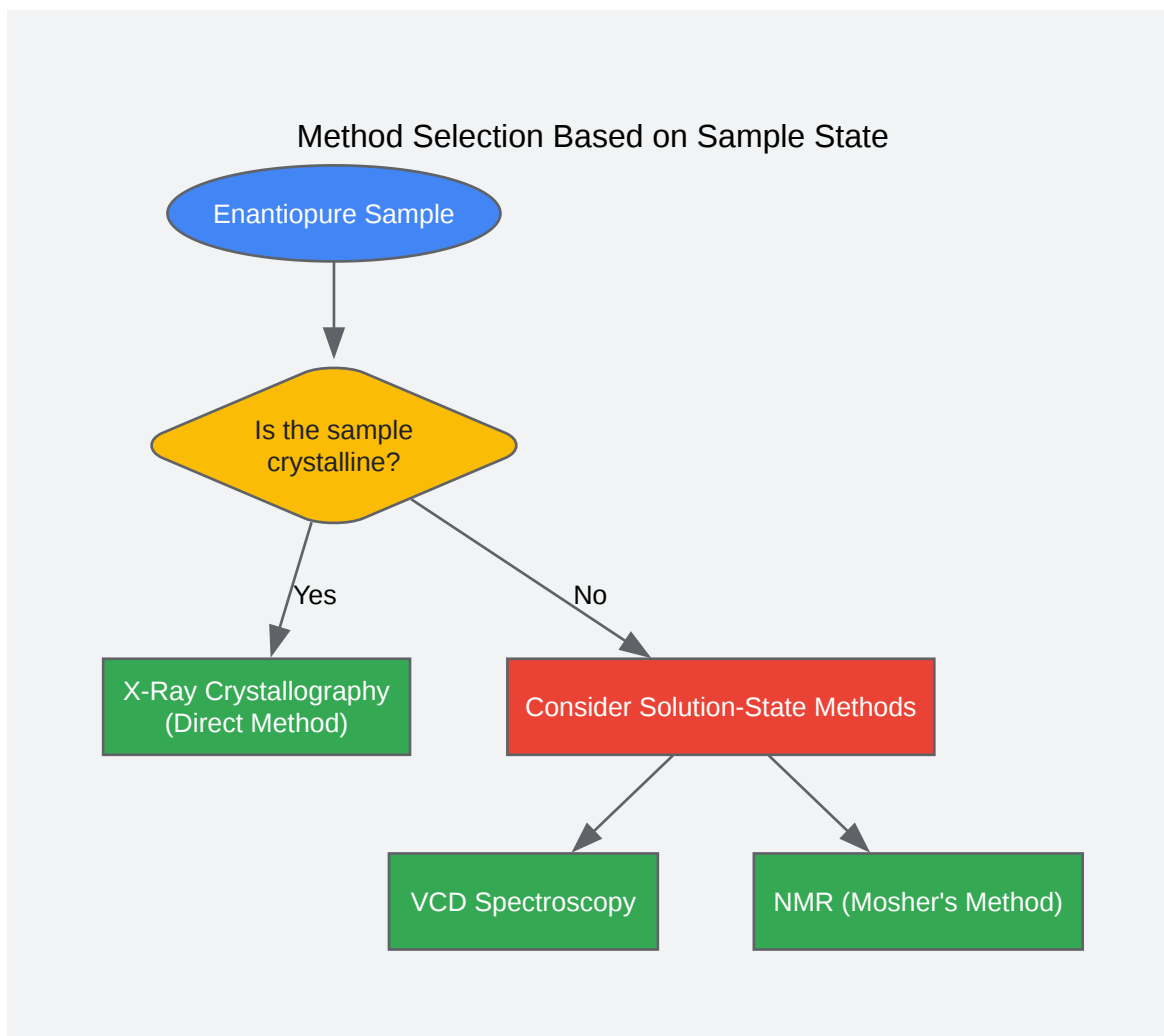
## Visualizing the Workflow and Method Selection

The following diagrams illustrate the general workflow for determining the absolute configuration and a decision-making process for selecting the most suitable method.



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General workflow for absolute configuration determination.



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Decision tree for method selection.

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